molecular formula C15H17N3O3S B2697826 N-[(3-methoxyphenyl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide CAS No. 905695-06-9

N-[(3-methoxyphenyl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide

Cat. No.: B2697826
CAS No.: 905695-06-9
M. Wt: 319.38
InChI Key: RYQROMFXRQMDFS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a pyrimidinyl group, and an acetamide group. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as FT-IR, 1H-NMR, and mass spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the acetamide group might undergo hydrolysis to form an acid and an amine. The pyrimidinyl group might participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxyphenyl group might make it somewhat soluble in organic solvents .

Scientific Research Applications

Antitumor Activity

N-[(3-methoxyphenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide and its derivatives have been extensively studied for their antitumor properties. Research has shown that compounds synthesized from related compounds exhibit potent anticancer activity, comparable to that of doxorubicin, on various human cancer cell lines including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. Compounds like compound 18, 13b, and 10 in a related study were nearly as active as doxorubicin in inhibiting cancer cell growth (Hafez & El-Gazzar, 2017).

Dual Inhibitory Effects

Another study highlighted the synthesis of classical and nonclassical analogues of the compound as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The classical analogue was notably potent as a dual inhibitor of human TS and DHFR, suggesting the compound's scaffold is conducive to such dual inhibitory activity (Gangjee et al., 2008).

Crystal Structure Analysis

Crystal structure analyses of derivatives of N-[(3-methoxyphenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide have been conducted. These studies reveal insights into the molecular conformation, intramolecular hydrogen bonding, and molecular interactions, which are crucial for understanding the compound's activity at a molecular level (Subasri et al., 2016).

Antimicrobial and Antifungal Activities

Derivatives of this compound have also been synthesized and tested for their antimicrobial and antifungal activities. Some of these derivatives have shown promising results against a range of bacterial and fungal species, which could be significant in the development of new antimicrobial agents (Hossan et al., 2012).

Binding with Proteins

The interaction of derivatives of this compound with proteins like bovine serum albumin (BSA) has been studied. This is important for understanding the pharmacokinetics and pharmacodynamics of the compound and its potential therapeutic applications (Meng et al., 2012).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. It could also involve modifying its structure to enhance its properties or reduce potential side effects .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-10-6-14(18-15(20)17-10)22-9-13(19)16-8-11-4-3-5-12(7-11)21-2/h3-7H,8-9H2,1-2H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQROMFXRQMDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC(=O)NCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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